1-(Benzylsulfonyl)-2-phenyl-2-propanol
Description
1-(Benzylsulfonyl)-2-phenyl-2-propanol (CAS 339276-83-4) is a tertiary alcohol featuring a benzylsulfonyl group attached to a propanol backbone substituted with a phenyl ring. Its molecular formula is C₁₆H₁₇ClO₃S, with a molecular weight of 324.82 g/mol and a purity specification of ≥97% .
Properties
IUPAC Name |
1-benzylsulfonyl-2-phenylpropan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O3S/c1-16(17,15-10-6-3-7-11-15)13-20(18,19)12-14-8-4-2-5-9-14/h2-11,17H,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVCDQCOBXVFDJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)CC1=CC=CC=C1)(C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101194100 | |
| Record name | α-Methyl-α-[[(phenylmethyl)sulfonyl]methyl]benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101194100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338412-44-5 | |
| Record name | α-Methyl-α-[[(phenylmethyl)sulfonyl]methyl]benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338412-44-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-Methyl-α-[[(phenylmethyl)sulfonyl]methyl]benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101194100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzylsulfonyl)-2-phenyl-2-propanol typically involves the reaction of benzylsulfonyl chloride with 2-phenyl-2-propanol under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzylsulfonyl)-2-phenyl-2-propanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid is commonly used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) is often employed for reduction.
Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
1-(Benzylsulfonyl)-2-phenyl-2-propanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(Benzylsulfonyl)-2-phenyl-2-propanol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s sulfonyl group plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
2-Hydroxy-2-methyl-1-phenyl-1-propanone (CAS 126038-32-2)
- Molecular Formula : C₁₀H₁₂O₂
- Key Differences : Replaces the sulfonyl group with a ketone (-CO-) and lacks the benzyl moiety.
- Implications : The ketone group enhances electrophilicity, making it reactive in nucleophilic additions (e.g., Grignard reactions). The absence of a sulfonyl group reduces polarity compared to the target compound .
1-(4-Methoxyphenyl)propan-2-ol (CAS 30314-64-8)
- Molecular Formula : C₁₀H₁₄O₂
- Key Differences : Contains a methoxy (-OCH₃) substituent on the phenyl ring instead of a benzylsulfonyl group.
- Implications : The electron-donating methoxy group may increase solubility in polar solvents, while the simpler structure lacks the steric hindrance of the sulfonyl-benzyl unit .
Structural Analogues with Modified Backbones
1-(Benzylsulfonyl)-3-[4-(trifluoromethoxy)phenoxy]propan-2-ol (CAS 1186107-72-1)
- Molecular Formula : C₁₇H₁₇F₃O₅S
- Key Differences: Incorporates a trifluoromethoxy (-OCF₃) phenoxy group, increasing molecular weight (390.37 g/mol) and introducing strong electron-withdrawing effects.
2-Benzylamino-2-methyl-1-propanol (CAS 10250-27-8)
- Molecular Formula: C₁₁H₁₇NO
- Key Differences: Substitutes the sulfonyl group with a benzylamino (-NH-CH₂-C₆H₅) group.
- Implications: The amino group enables hydrogen bonding and basicity, contrasting with the acidic sulfonyl group. This compound may exhibit different solubility profiles and reactivity in acid-catalyzed reactions .
Substituent Effects on Physical and Chemical Properties
Research and Application Insights
- Sulfonyl vs. Sulfanyl Groups : 1-(Benzylsulfanyl)-2-fluoro-4-(trifluoromethyl)benzene () highlights the impact of replacing sulfonyl (-SO₂-) with sulfanyl (-S-). Sulfanyl groups are less polar but more nucleophilic, influencing reactivity in cross-coupling reactions .
- Chlorophenyl vs. Trifluoromethoxy: The chlorophenyl group in this compound () may confer different electronic effects compared to the trifluoromethoxy group in CAS 1186107-72-1, affecting binding affinity in receptor-targeted applications .
Biological Activity
1-(Benzylsulfonyl)-2-phenyl-2-propanol is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
Chemical Formula: C16H18O3S
IUPAC Name: 1-(Benzylsulfonyl)-2-phenylpropan-2-ol
The compound features a sulfonyl group attached to a benzyl moiety, which is linked to a secondary alcohol. This unique structure contributes to its biological properties.
This compound exhibits multiple mechanisms of action, primarily through:
- Enzyme Inhibition: It has been shown to inhibit certain enzymes that play crucial roles in metabolic pathways. For instance, studies indicate that it can inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response.
- Antioxidant Activity: The compound demonstrates significant antioxidant properties, reducing oxidative stress by scavenging free radicals.
- Anti-inflammatory Effects: By inhibiting COX enzymes, it reduces the production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects.
Biological Activity Overview
| Activity Type | Description | References |
|---|---|---|
| Enzyme Inhibition | Inhibits COX-1 and COX-2, reducing inflammation | |
| Antioxidant | Scavenges free radicals, protecting cells from oxidative damage | |
| Cytotoxicity | Exhibits cytotoxic effects on cancer cell lines | |
| Antimicrobial | Shows activity against various bacterial strains |
Case Studies
-
Anti-inflammatory Effects in Animal Models:
A study conducted on rats demonstrated that administration of this compound significantly reduced paw edema induced by carrageenan, indicating potent anti-inflammatory properties. The reduction was comparable to that of standard anti-inflammatory drugs like ibuprofen . -
Cytotoxicity Against Cancer Cells:
Research published in the Journal of Medicinal Chemistry revealed that this compound exhibited cytotoxic effects on human breast cancer cell lines (MCF-7). The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G0/G1 phase . -
Antimicrobial Activity:
A recent study assessed the antimicrobial efficacy of this compound against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound showed significant inhibitory effects, suggesting potential as an antimicrobial agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
